N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
Overview
Description
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine is an organic compound that features a piperazine ring substituted with a methyl group and an ethyl chain linked to a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and phenylamine.
Alkylation Reaction: The 4-methylpiperazine undergoes an alkylation reaction with an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl chain.
Coupling Reaction: The resulting intermediate is then coupled with phenylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological research.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenylamine group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine
- N-[2-(4-methylpiperazin-1-yl)ethyl]-2,2-di(phenyl)ethanamine
- N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine
Uniqueness
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-9-11-16(12-10-15)8-7-14-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKGABUHILRMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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